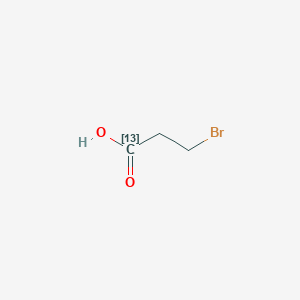

3-bromo(113C)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H5BrO2 |

|---|---|

Molecular Weight |

153.97 g/mol |

IUPAC Name |

3-bromo(113C)propanoic acid |

InChI |

InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i3+1 |

InChI Key |

DHXNZYCXMFBMHE-LBPDFUHNSA-N |

Isomeric SMILES |

C(CBr)[13C](=O)O |

Canonical SMILES |

C(CBr)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 1 13c Propanoic Acid

Strategies for Site-Specific Incorporation of the Carbon-13 Isotope

Achieving high isotopic enrichment at the desired carboxyl position is the primary goal. The two main strategies to accomplish this involve either starting with a precursor already containing the ¹³C label or introducing the label in a specific step using a ¹³C-containing reagent.

Precursor Synthesis with ¹³C-Labeled Feedstocks

A reliable method for producing 3-bromo(1-¹³C)propanoic acid is to begin with a simple, commercially available ¹³C-labeled feedstock. One of the most common strategies involves the use of labeled cyanides, such as potassium cyanide (K¹³CN). acs.org

The synthesis can proceed via the reaction of a two-carbon alkyl halide with K¹³CN, which introduces the labeled carbon atom. The resulting nitrile is then hydrolyzed to form (1-¹³C)propanoic acid. Subsequent bromination yields the final product. For example, ethylene (B1197577) cyanohydrin can be hydrolyzed with hydrobromic acid to produce 3-bromopropanoic acid, a route that can be adapted for labeled synthesis starting with labeled ethylene cyanohydrin. orgsyn.org

Another approach involves a malonic ester synthesis. While more complex, this method offers versatility. It would require a ¹³C-labeled malonic ester derivative to ensure the final product contains the label at the correct position. nih.gov

Carboxylation Reactions with ¹³CO₂ for Carboxyl Labeling

Direct carboxylation using ¹³C-labeled carbon dioxide (¹³CO₂) is a highly efficient and widely used method for the site-specific labeling of the carboxyl group. acs.orgdiva-portal.org This "bottom-up" approach ensures that the isotope is introduced at the exact desired location.

A primary route involves the formation of a Grignard reagent. tamu.edumasterorganicchemistry.comlibretexts.org For this synthesis, an ethyl halide, such as ethyl bromide, is reacted with magnesium metal to form ethylmagnesium bromide. This Grignard reagent is then treated with ¹³CO₂, often from a gas cylinder or generated from a solid source like barium carbonate (Ba¹³CO₃). umn.edud-nb.inforesearchgate.net The resulting magnesium carboxylate salt is then hydrolyzed with an acid to yield (1-¹³C)propanoic acid. tamu.edupressbooks.pub

Recent advancements have also explored catalytic methods for carboxylation, which can operate under milder conditions and offer high chemoselectivity, providing an alternative to stoichiometric organometallic reagents. acs.orgmdpi.com

Adaptations of Classical Synthetic Routes for Isotopic Enrichment

Several classical, non-isotopic synthetic routes for 3-bromopropanoic acid can be adapted for isotopic labeling.

One such method is the addition of hydrogen bromide across the double bond of acrylic acid. google.com To create the labeled version, this synthesis would necessitate starting with (1-¹³C)acrylic acid.

Another established, though potentially lower-yielding, method is the Hell-Volhard-Zelinsky (HVZ) reaction. masterorganicchemistry.comalfa-chemistry.combyjus.comwikipedia.org This reaction involves the alpha-bromination of a carboxylic acid. In this context, one would first synthesize (1-¹³C)propanoic acid using a method like the Grignard reaction described above. isotope.comsigmaaldrich.com This labeled propanoic acid would then be treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to introduce a bromine atom at the alpha-carbon (C-2), yielding 2-bromo(1-¹³C)propanoic acid. wikipedia.org It is important to note that the standard HVZ reaction targets the alpha-position, not the beta-position (C-3) required for 3-bromopropanoic acid. Therefore, direct application of the HVZ reaction on propanoic acid is not suitable for this specific synthesis, highlighting the need to choose routes that ensure correct regiochemistry.

A more direct route involves the diazotization of β-alanine. If β-alanine labeled at the carboxyl group is available, it can be converted to 3-bromo(1-¹³C)propanoic acid.

Optimization of Reaction Conditions for Labeled Compound Synthesis

To maximize the efficiency and yield of isotopic labeling, careful optimization of reaction conditions is critical. This is especially true given the high cost of ¹³C-labeled starting materials.

| Parameter | Optimization Strategy | Rationale |

| Temperature | Low temperatures are often preferred, particularly for Grignard reactions, to minimize side reactions and improve selectivity. | Prevents degradation of thermally sensitive reagents and intermediates. |

| Pressure | When using gaseous ¹³CO₂, the system pressure is carefully controlled to ensure efficient dissolution and reaction with the Grignard reagent. | Maximizes the use of the expensive labeled gas. |

| Reagents | The stoichiometry is precisely controlled to ensure the complete consumption of the limiting, isotopically labeled reagent. The purity of reagents, such as magnesium for Grignard formation, is crucial. | Avoids waste of the valuable isotope and prevents side reactions from impurities. |

| Solvents | Anhydrous (dry) solvents, typically ethers like diethyl ether or THF, are essential for Grignard reactions to prevent quenching of the highly basic organometallic reagent. | Water and other protic solvents will react with and destroy the Grignard reagent. masterorganicchemistry.com |

Isotopic Enrichment Assessment Techniques for Synthetic Products

Following synthesis, the isotopic enrichment of the 3-bromo(1-¹³C)propanoic acid must be verified. This involves confirming both the position of the ¹³C atom and the percentage of molecules that contain the label.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful, non-destructive technique for this analysis. omicronbio.comacs.org

¹³C NMR : A strong, enhanced signal at the chemical shift corresponding to the carboxyl carbon (~170-180 ppm) provides direct evidence of successful labeling at the C-1 position. chemrxiv.org Quantitative ¹³C NMR can determine the enrichment level. slu.se

¹H NMR : The presence of the ¹³C isotope causes splitting of the signals of adjacent protons (in this case, the protons on C-2). The ratio of the satellite peaks (from ¹³C-H coupling) to the main peak (from ¹²C-H) can be used to calculate the isotopic enrichment. omicronbio.com

Mass Spectrometry (MS) : MS separates ions based on their mass-to-charge ratio, making it an ideal tool for isotope analysis. nih.govacs.org The molecular ion peak for 3-bromo(1-¹³C)propanoic acid will appear at M+1 compared to the unlabeled compound, and the relative intensities of the M and M+1 peaks allow for a precise calculation of isotopic enrichment. nih.gov

| Technique | Information Provided |

| ¹³C NMR | Confirms the site of labeling and can quantify enrichment. |

| ¹H NMR | Quantifies enrichment through analysis of ¹³C-¹H coupling patterns. |

| Mass Spectrometry | Determines the overall isotopic enrichment by comparing the mass of labeled and unlabeled molecules. |

Purification Methodologies for Isotopic Purity

Achieving high chemical and isotopic purity is the final, critical step. The purification process must effectively remove unreacted starting materials, non-labeled intermediates, and any side products.

Extraction : Liquid-liquid extraction is often used as an initial purification step. For instance, after a Grignard reaction, the carboxylic acid product can be extracted into a basic aqueous solution, leaving non-acidic byproducts in the organic layer. The aqueous layer is then re-acidified to recover the purified carboxylic acid. tamu.edu

Crystallization : Recrystallization is a highly effective method for purifying solid compounds like 3-bromopropanoic acid. orgsyn.org By dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly, pure crystals of the product will form, leaving impurities dissolved in the mother liquor.

Chromatography : For difficult separations or to achieve very high purity, column chromatography can be employed. The crude mixture is passed through a column packed with a stationary phase (like silica (B1680970) gel), and different components are separated based on their polarity.

The choice of method depends on the scale of the reaction and the specific impurities present. Often, a combination of these techniques is necessary to obtain 3-bromo(1-¹³C)propanoic acid of the required purity for its intended use.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Labeled Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules. The presence of a ¹³C label in 3-bromo(1-¹³C)propanoic acid significantly enhances the utility of NMR-based analyses.

¹³C NMR Chemical Shift Analysis and Isotopic Enrichment Determination

In ¹³C NMR spectroscopy, the chemical shift of a nucleus is highly sensitive to its local electronic environment. libretexts.org For 3-bromo(1-¹³C)propanoic acid, the carbon atoms are expected to resonate at distinct frequencies. The ¹³C-label at the C-1 position (the carboxylic acid carbon) will result in a significantly enhanced signal at its characteristic chemical shift, which is typically in the downfield region of 170-180 ppm due to the deshielding effect of the double-bonded and single-bonded oxygen atoms. libretexts.org The chemical shifts of the other carbon atoms (C-2 and C-3) are influenced by their proximity to the electronegative bromine atom and the carboxyl group.

Isotopic enrichment can be quantitatively determined by comparing the integrated intensity of the ¹³C-labeled carbon signal to that of the signals from the naturally abundant ¹³C in an unlabeled standard or within the same molecule if other carbons are not enriched. For high levels of enrichment, the signal from the labeled carbon will be dramatically more intense than the signals from the other carbons at natural abundance (approximately 1.1%).

| Carbon Position | Typical Chemical Shift Range (ppm) | Expected Observations for 3-bromo(1-¹³C)propanoic acid |

|---|---|---|

| C-1 (¹³C-labeled) | 170 - 180 | Strong, singlet signal (in decoupled spectrum) |

| C-2 | ~35 - 45 | Signal at natural abundance intensity |

| C-3 | ~25 - 35 | Signal at natural abundance intensity, influenced by the bromine atom |

Proton-Carbon Heteronuclear and Carbon-Carbon Homonuclear Coupling Constant Analysis

The presence of the ¹³C label allows for the detailed analysis of scalar (J) couplings. These couplings provide valuable information about the connectivity and stereochemistry of the molecule.

Heteronuclear Coupling (¹H-¹³C): Coupling between the ¹³C-labeled carbon and adjacent protons provides structural confirmation. While broadband decoupling is often used to simplify ¹³C spectra, coupled spectra reveal these interactions. libretexts.org For 3-bromo(1-¹³C)propanoic acid, the most significant heteronuclear couplings would be:

²J(¹³C1, H2): A two-bond coupling between the labeled C-1 and the protons on C-2. The magnitude of this coupling constant is typically in the range of 1-10 Hz.

³J(¹³C1, H3): A three-bond coupling between the labeled C-1 and the protons on C-3. This coupling is often sensitive to the dihedral angle between the C1-C2 and C3-H bonds.

Homonuclear Coupling (¹³C-¹³C): At natural abundance, observing ¹³C-¹³C coupling is highly improbable. However, in a molecule specifically labeled at one position, the coupling between the enriched carbon and its neighbors (at natural abundance) can sometimes be observed as small satellite peaks flanking the main signal of the neighboring carbon. The one-bond coupling constant, ¹J(C1, C2), would be the most prominent and typically falls in the range of 30-60 Hz for sp³-sp³ hybridized carbons.

| Coupling Type | Interacting Nuclei | Typical Coupling Constant (J) Range (Hz) | Information Gained |

|---|---|---|---|

| Heteronuclear (2-bond) | ¹³C1 - H2 | 1 - 10 Hz | Confirms connectivity between C1 and C2 |

| Heteronuclear (3-bond) | ¹³C1 - H3 | 1 - 5 Hz | Provides conformational information |

| Homonuclear (1-bond) | ¹³C1 - C2 | 30 - 60 Hz | Confirms C1-C2 bond |

Dynamics and Conformational Studies via Labeled NMR

Isotopic labeling is a powerful tool for studying molecular dynamics and conformation. mdpi.com For a flexible molecule like 3-bromopropanoic acid, rotation around the C-C single bonds leads to an ensemble of different conformers. NMR parameters, such as three-bond coupling constants (e.g., ³J(¹³C1, H3)), are averaged over these conformations. By measuring these coupling constants, researchers can gain insights into the preferred rotational states (rotamers) of the molecule in solution. mdpi.com Furthermore, techniques like ¹³C relaxation time measurements (T1, T2) on the labeled site can provide information about the molecular tumbling and internal motions, offering a more detailed picture of the molecule's dynamic behavior.

Mass Spectrometry (MS) Applications in Isotopic Tracing and Quantification

Mass spectrometry (MS) is a key analytical technique for isotopically labeled compounds, offering high sensitivity and the ability to confirm isotopic incorporation and trace metabolic pathways. frontiersin.org

High-Resolution Mass Spectrometry for Isotopic Purity Verification

High-resolution mass spectrometry (HRMS), using instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, provides highly accurate mass measurements. acs.orgacs.org This capability is crucial for verifying the isotopic purity of 3-bromo(1-¹³C)propanoic acid.

The unlabeled molecule, C₃H₅BrO₂, has a specific monoisotopic mass. The ¹³C-labeled analogue will have a mass that is precisely 1.00335 Da (the mass difference between ¹³C and ¹²C) greater. HRMS can easily resolve these two species, allowing for the direct determination of the isotopic enrichment by comparing the relative intensities of the ion signals corresponding to the labeled and unlabeled compounds. researchgate.net This method is highly sensitive and provides an unambiguous confirmation of successful labeling.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation in Labeled Metabolites

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions, providing structural information and allowing researchers to pinpoint the location of the isotopic label within a molecule. frontiersin.org In an MS/MS experiment, the molecular ion (or a protonated/deprotonated version) of 3-bromo(1-¹³C)propanoic acid is selected and then fragmented. The resulting fragment ions are analyzed to create a fragmentation spectrum.

By comparing the MS/MS spectrum of the labeled compound with its unlabeled counterpart, the position of the ¹³C label can be confirmed. For example, a common fragmentation pathway for carboxylic acids is the loss of CO₂ (or H₂O and CO). For 3-bromo(1-¹³C)propanoic acid, the loss of the carboxyl group would involve the ¹³C atom.

Fragmentation of Unlabeled 3-bromopropanoic acid: Loss of COOH (45 Da).

Fragmentation of Labeled 3-bromo(1-¹³C)propanoic acid: Loss of ¹³COOH (46 Da).

Observing this 1 Da shift in the mass of the neutral loss or the resulting fragment ion confirms that the label is located at the C-1 position. This technique is invaluable in metabolic studies where 3-bromo(1-¹³C)propanoic acid might be converted into other molecules, as MS/MS can be used to track the fate of the labeled carbon atom through various biochemical transformations. frontiersin.orgoipub.com

| Parent Ion | Proposed Neutral Loss | Expected Fragment Ion (m/z) | Significance |

|---|---|---|---|

| [M-H]⁻ of unlabeled compound | CO₂ | [M-H-44]⁻ | Characteristic fragmentation of a carboxylic acid |

| [M-H]⁻ of ¹³C-labeled compound | ¹³CO₂ | [M-H-45]⁻ | Confirms the label is in the carboxyl group |

| [M+H]⁺ of unlabeled compound | H₂O | [M+H-18]⁺ | Common fragmentation pathway |

| [M+H]⁺ of ¹³C-labeled compound | H₂O | [M+H-18]⁺ | Indicates the label is retained in the fragment |

Advanced Chromatographic Techniques for Labeled Compound Analysis

The analysis of isotopically labeled compounds such as 3-bromo(1¹³C)propanoic acid requires sophisticated analytical techniques that can precisely separate the analyte from complex matrices and accurately differentiate between labeled and unlabeled species. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary methods for the characterization, separation, and quantification of such compounds in research settings. The presence of the stable isotope ¹³C is particularly advantageous for MS-based detection, as it provides a distinct mass shift that allows for clear identification and accurate quantification, often through isotope dilution methods escholarship.orgrsc.org.

Liquid Chromatography (LC) Method Development for Separation and Quantification

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of 3-bromo(1¹³C)propanoic acid. The development of a robust LC method is critical for achieving accurate separation from matrix components and potential isomers.

For polar compounds like short-chain carboxylic acids, reversed-phase (RP) HPLC is a common approach sielc.com. Method development typically focuses on optimizing the stationary phase, mobile phase composition, and detector settings. C18 columns are widely used as the stationary phase for their ability to retain non-polar to moderately polar compounds.

The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with additives to improve peak shape and ionization efficiency for MS detection escholarship.orgsielc.com. Acidic modifiers like formic acid are frequently used for MS-compatible methods, as they facilitate protonation of the analyte in positive ion mode electrospray ionization (ESI) sielc.comtmiclinode.com. The use of a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to effectively separate the analyte from other components in complex biological or environmental samples escholarship.orgtmiclinode.com.

The ¹³C label in 3-bromo(1¹³C)propanoic acid does not significantly alter its chromatographic retention time compared to the unlabeled compound under typical RP-LC conditions. However, it is readily distinguished by a mass spectrometer. LC-high resolution mass spectrometry (LC-HRMS) can be employed to measure the incorporation of labeled carbon atoms, enabling stable isotope-resolved determination of metabolism escholarship.org. This makes the labeled compound an excellent internal standard for quantifying its unlabeled counterpart.

| Parameter | Condition | Purpose/Comment | Reference |

|---|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 1.8 µm) | Standard for retaining moderately polar compounds. | tmiclinode.com |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | Aqueous phase. Additives improve peak shape and MS ionization. | escholarship.orgtmiclinode.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic phase for eluting the analyte. | tmiclinode.com |

| Flow Rate | 0.2 - 0.4 mL/min | Typical analytical flow rate for standard bore columns. | escholarship.orgtmiclinode.com |

| Gradient | Begin with low %B, ramp up to high %B | Ensures elution of a wide range of compounds and sharp peaks. | escholarship.orgtmiclinode.com |

| Detector | Quadrupole Time-of-Flight (QTOF) or Orbitrap Mass Spectrometer | Provides high mass accuracy and resolution to distinguish ¹³C-labeled and unlabeled species. | escholarship.org |

| Ionization Mode | Negative or Positive Electrospray Ionization (ESI) | Negative mode is often preferred for carboxylic acids, but derivatization can enable positive mode detection. | nih.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile Derivatives

Gas chromatography is a high-resolution separation technique, but it is generally unsuitable for the direct analysis of polar, non-volatile compounds like carboxylic acids youtube.comsigmaaldrich.com. The presence of the carboxylic acid functional group leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor peak shape (tailing) during GC analysis youtube.com. Therefore, a derivatization step to convert the carboxylic acid into a more volatile and thermally stable derivative is mandatory prior to GC-MS analysis colostate.edunih.gov.

Once derivatized, 3-bromo(1¹³C)propanoic acid can be effectively analyzed by GC-MS. The most common derivatives are esters (e.g., methyl esters) or silyl (B83357) esters colostate.edunih.gov. The separation is typically performed on a low- to mid-polarity capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., HP-1 or DB-5) nih.govnih.gov.

The mass spectrometer serves as a highly sensitive and specific detector. For 3-bromo(1¹³C)propanoic acid derivatives, the MS can be operated in selected ion monitoring (SIM) mode to target the specific mass-to-charge ratios (m/z) of the labeled compound and any corresponding internal standards. The presence of bromine results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), and the ¹³C label provides an additional mass shift, which together create a unique mass spectral signature for unambiguous identification and quantification nih.gov.

| Parameter | Condition | Purpose/Comment | Reference |

|---|---|---|---|

| Derivatization | Silylation (e.g., with MTBSTFA) or Esterification | To increase volatility and thermal stability. | sigmaaldrich.comnih.gov |

| Column | DB-5MS or HP-1 (Dimethylpolysiloxane) (e.g., 30 m x 0.25 mm i.d., 0.25 µm film) | Standard non-polar column for general purpose analysis. | nih.govnih.gov |

| Carrier Gas | Helium | Inert carrier gas with a constant flow rate (e.g., 1.0 mL/min). | nih.gov |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace-level analysis. | nih.gov |

| Oven Program | Temperature ramp (e.g., 50°C hold, then ramp to 250°C) | Separates compounds based on their boiling points and interaction with the stationary phase. | nih.gov |

| Detector | Mass Selective Detector (MSD) or Time-of-Flight (TOF) MS | Provides mass information for identification and quantification. | nih.govnih.gov |

| Ionization | Electron Ionization (EI) | Standard hard ionization technique that produces repeatable fragmentation patterns. |

Derivatization Strategies for Enhanced Detection in Research Samples

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis and detection youtube.com. For 3-bromo(1¹³C)propanoic acid, derivatization is essential for GC analysis and can be highly beneficial for LC analysis, particularly when dealing with complex matrices or when high sensitivity is required.

For Gas Chromatography (GC): The primary goal of derivatization for GC is to increase the volatility and thermal stability of the analyte youtube.com.

Silylation: This is a very common technique where an active hydrogen in the carboxylic acid group is replaced by a non-polar silyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-[tert-butyldimethylsilyl]trifluoroacetamide (MTBSTFA) are used to form TBDMS derivatives, which are known to be more stable and less sensitive to moisture than TMS derivatives sigmaaldrich.comnih.gov.

Alkylation/Esterification: This involves converting the carboxylic acid into an ester, typically a methyl ester, which is much more volatile. This can be achieved using various reagents, such as diazomethane (B1218177) (highly effective but toxic), or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF₃) or thionyl chloride colostate.edulibretexts.org.

For Liquid Chromatography (LC): In LC, derivatization is not performed to increase volatility but rather to enhance the detectability of the analyte by introducing a moiety that has a strong response to a specific detector libretexts.org.

UV/Visible Detection Enhancement: A chromophore (a UV-absorbing group) can be attached to the carboxylic acid. For example, nitrophenylhydrazine (B1144169) reagents can react with carboxylic acids in the presence of a coupling agent to form derivatives with strong UV absorption, allowing for sensitive detection with a standard HPLC-UV detector google.com.

Fluorescence Detection Enhancement: For even higher sensitivity, a fluorophore can be attached. This involves reacting the carboxylic acid with a fluorescent labeling reagent. While specific examples for 3-bromopropanoic acid are less common, the principle is widely applied to carboxylic acids in general to achieve very low limits of detection nih.gov.

Improved Mass Spectrometric Detection: Derivatization can be used to introduce a permanently charged group or a group that is easily ionized, thereby improving the response in ESI-MS. For instance, a new reagent, 4-bromo-N-methylbenzylamine, has been used to derivatize carboxylic acids to facilitate detection in positive ESI mode, which can sometimes provide better sensitivity or selectivity than the more common negative mode for acids nih.gov.

| Strategy | Reagent Example | Derivative Formed | Analytical Technique | Advantage | Reference |

|---|---|---|---|---|---|

| Silylation | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ester | GC-MS | Increases volatility; stable derivative. | sigmaaldrich.comnih.gov |

| Esterification | BF₃ in Methanol | Methyl ester | GC-MS | Increases volatility. | colostate.edulibretexts.org |

| UV Tagging | 2-Nitrophenylhydrazine HCl / EDC | Nitrophenylhydrazide | HPLC-UV | Adds a strong chromophore for sensitive UV detection. | google.com |

| Fluorescence Tagging | Monobromobimane (for related thiol compounds) | Bimane adduct | HPLC-Fluorescence | Adds a fluorophore for highly sensitive detection. | nih.gov |

| MS Ionization Enhancement | 4-bromo-N-methylbenzylamine | Amide derivative | LC-MS/MS | Improves ionization for positive mode ESI. | nih.gov |

Applications in Mechanistic Chemical Biology and Biochemistry

Utilizing 3-Bromo(1-13C)propanoic Acid in Metabolic Pathway Elucidation

Stable isotope tracers are indispensable in the field of metabolic research. The introduction of a 13C-labeled compound allows for the mapping of metabolic networks and the quantification of flux through various pathways.

Metabolic Flux Analysis (MFA) with 13C Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. When cells are supplied with a 13C-labeled substrate, the labeled carbon atoms are incorporated into various downstream metabolites. By analyzing the distribution of these isotopes, researchers can deduce the active metabolic pathways and their relative contributions. While general 13C-labeled substrates like glucose and glutamine are common, the specific use of 3-bromo(1-13C)propanoic acid would be targeted at pathways involving propionate metabolism or where it can act as an analog for other three-carbon molecules.

Investigation of Carbon Flow and Intermediary Metabolism in Biological Systems

Tracing the flow of carbon is fundamental to understanding how organisms convert nutrients into energy and biomass. 3-bromo(1-13C)propanoic acid can serve as a tracer to follow the fate of the propionyl-CoA backbone in intermediary metabolism. For instance, it could be used to investigate pathways such as the conversion of propionyl-CoA to succinyl-CoA for entry into the citric acid cycle. The bromine atom also provides a reactive handle, potentially allowing for the capture and identification of enzymes that interact with this metabolic intermediate.

Enzyme Substrate Specificity and Inhibition Mechanism Studies

The unlabeled form, 3-bromopropanoic acid, is known for its ability to act as an enzyme inhibitor, often by alkylating cysteine residues in the active sites of enzymes. By using the 13C-labeled version, researchers can gain more detailed insights into the mechanism of inhibition. For example, NMR spectroscopy can be used to monitor the changes in the chemical environment of the 13C-labeled carbon as the inhibitor binds to and reacts with its target enzyme. This can help to confirm the site of modification and understand the conformational changes that occur upon inhibition.

Tracing Biochemical Transformations in Vitro and in Cell Culture Models

In controlled environments such as in vitro enzyme assays or cell culture systems, 3-bromo(1-13C)propanoic acid allows for precise tracking of biochemical transformations. The distinct mass of the 13C isotope enables the use of mass spectrometry to follow the conversion of the initial labeled compound into subsequent products. This is particularly useful for identifying novel metabolic pathways or for studying the effects of genetic or pharmacological perturbations on specific biochemical reactions.

| Application Area | Technique | Information Gained |

| Metabolic Flux Analysis | Mass Spectrometry, NMR | Quantification of pathway activity |

| Carbon Flow Studies | Isotope Ratio Mass Spectrometry | Tracing of propionate metabolism |

| Enzyme Inhibition | NMR Spectroscopy | Elucidation of inhibitor binding and reaction mechanism |

| Biochemical Transformations | Mass Spectrometry | Identification of metabolic products |

Probing Reaction Mechanisms in Organic Chemistry

The principles of isotope labeling are also fundamental in physical organic chemistry for elucidating the mechanisms of chemical reactions.

Kinetic Isotope Effect (KIE) Studies using 13C Labeling

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. A 13C KIE is observed when the 13C-labeled bond is broken or formed in the rate-determining step of a reaction. By measuring the reaction rates of the 12C and 13C versions of 3-bromopropanoic acid, chemists can infer details about the transition state of the reaction. For example, in a nucleophilic substitution reaction where the carbon-bromine bond is cleaved, a significant KIE would suggest that this bond-breaking event is part of the slowest step of the reaction.

Elucidation of Transition States and Reactive Intermediates

One of the most powerful techniques for studying the rate-determining step and the geometry of the transition state of a reaction is the measurement of the kinetic isotope effect (KIE). wikipedia.orglibretexts.org A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org For carbon, this involves comparing the reaction rate of a ¹²C-containing compound (k₁₂) with its ¹³C-labeled counterpart (k₁₃). The resulting ¹³C KIE (k₁₂/k₁₃) provides insight into changes in bonding to the labeled carbon atom in the transition state. wikipedia.org

A primary ¹³C KIE (a value significantly greater than 1) is observed when a bond to the isotopically labeled carbon is being formed or broken in the rate-determining step. A secondary ¹³C KIE (a value close to 1) occurs when the bonding to the labeled carbon is not directly involved in the bond-breaking or bond-forming events but its environment is altered in the transition state. libretexts.org

Consider the nucleophilic substitution reaction of 3-bromopropanoic acid with a nucleophile (e.g., hydroxide ion) to yield 3-hydroxypropanoic acid. The reaction proceeds through a transition state where the C-Br bond is breaking and the C-O bond is forming. By synthesizing 3-bromopropanoic acid with a ¹³C label at different positions (C1, C2, or C3), one can probe the structure of the transition state.

Label at C3 (Br-¹³CH₂-CH₂-COOH): A primary KIE would be expected as the C-Br bond is broken in the rate-determining step. The magnitude of this effect can help distinguish between different substitution mechanisms. A larger KIE would suggest a more symmetric transition state with significant C-Br bond cleavage.

Label at C2 (-¹³CH₂-): A small, secondary KIE would be anticipated. The magnitude of this effect could provide information about hyperconjugation or changes in hybridization at the adjacent carbon during the reaction. libretexts.org

Label at C1 (-¹³COOH): A very small secondary KIE, or no effect, would be expected as this position is remote from the reaction center.

These principles allow for the detailed mapping of transition state structures, which are fleeting and cannot be observed directly.

| Labeled Position of 3-bromo(¹³C)propanoic acid | Expected Type of KIE in Nucleophilic Substitution | Implication for Transition State Elucidation |

| BrCH₂CH₂-¹³COOH (C1) | Secondary (very small or negligible) | Confirms C1 is not involved in significant bonding changes in the rate-determining step. |

| BrCH₂-¹³CH₂-COOH (C2) | Secondary (small) | Probes for changes in the electronic environment or hybridization at the carbon adjacent to the reaction center. |

| Br-¹³CH₂-CH₂-COOH (C3) | Primary (significant) | Directly measures the extent of C-Br bond cleavage in the transition state, helping to define the reaction mechanism. |

Stereochemical Course of Reactions with Labeled Substrates

Isotopic labeling is a definitive method for determining the stereochemical outcome of a chemical or enzymatic reaction, particularly when chiral centers are formed or destroyed. By using a substrate stereospecifically labeled with ¹³C, the fate of that label in the product can be traced, revealing whether the reaction proceeds with inversion, retention, or racemization of configuration.

¹³C NMR spectroscopy is the primary analytical tool for this purpose. researchgate.netnih.govdocbrown.info The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment. docbrown.info Therefore, the position of the ¹³C label in the product molecule can be unambiguously determined by comparing its ¹³C NMR spectrum to that of the unlabeled product and the labeled starting material. nih.gov

For example, consider an enzyme-catalyzed reaction where 3-bromo(2-¹³C)propanoic acid is converted into a product like malate. If the enzyme is stereospecific, it will distinguish between the two prochiral hydrogens at C2. The subsequent enzymatic transformation (e.g., carboxylation and reduction) would lead to malate with the ¹³C label in a specific position. Analyzing the ¹³C NMR spectrum of the resulting malate would reveal which of the carboxyl groups is labeled, thereby defining the stereochemical course of the enzymatic reaction.

This approach is fundamental in biochemistry for:

Understanding Enzyme Mechanisms: Determining whether an enzyme operates via a specific stereochemical pathway (e.g., Sₙ2-like inversion).

Mapping Biosynthetic Pathways: Tracing the incorporation of labeled precursors into complex natural products, revealing the stereochemical details of each biosynthetic step.

The table below illustrates hypothetical ¹³C NMR chemical shifts for a reaction where 3-bromo(3-¹³C)propanoic acid is converted to 3-aminopropanoic acid. The distinct chemical shift of the labeled carbon (C3) in the product confirms the reaction pathway and allows for quantification.

| Compound | Labeled Carbon | Expected ¹³C NMR Chemical Shift (ppm) |

| 3-bromo(3-¹³C)propanoic acid | C3 (bonded to Br) | ~25-35 |

| 3-amino(3-¹³C)propanoic acid | C3 (bonded to NH₂) | ~35-45 |

| Propanoic acid | C3 (methyl group) | ~9-12 |

By observing the disappearance of the signal around 25-35 ppm and the appearance of a new signal around 35-45 ppm, the conversion can be monitored and the structure of the product unequivocally confirmed.

Theoretical and Computational Studies of 3 Bromo 1 13c Propanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods such as Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are employed to model the behavior of 3-bromo(1-13C)propanoic acid with high accuracy. nih.gov

These calculations provide optimized molecular geometries, detailing bond lengths, bond angles, and dihedral angles. For 3-bromo(1-13C)propanoic acid, a key focus is the conformational landscape, particularly the rotation around the C2-C3 bond, leading to different staggered conformers (e.g., anti and gauche). High-level quantum chemical calculations can determine the relative energies of these conformers, predicting their populations at a given temperature. unibo.it

Energetic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is particularly useful for predicting sites of interaction and reaction. researchgate.net

Table 1: Calculated Energetic Properties of 3-bromo(1-13C)propanoic Acid Conformers Note: The following data is representative of typical computational outputs and is for illustrative purposes.

| Property | Anti Conformer | Gauche Conformer | Method |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | 0.75 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 2.15 | 3.58 | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -7.21 | -7.25 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -0.89 | -0.92 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 6.32 | 6.33 | B3LYP/6-311++G(d,p) |

Molecular Dynamics Simulations of Intermolecular Interactions and Reactivity

While quantum chemistry excels at describing individual molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in solution). dovepress.com An MD simulation of 3-bromo(1-13C)propanoic acid, typically in a solvent like water, involves numerically solving Newton's equations of motion for a system containing hundreds or thousands of molecules.

The primary output of an MD simulation is a trajectory, which describes the position and velocity of every atom over time. Analysis of this trajectory reveals detailed information about intermolecular interactions. For 3-bromo(1-13C)propanoic acid, this includes the formation, lifetime, and geometry of hydrogen bonds between the carboxylic acid group and surrounding water molecules, or the formation of carboxylic acid dimers. researchgate.netnih.gov

Parameters such as the Radial Distribution Function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. dovepress.com MD simulations also provide insights into the molecule's conformational dynamics, showing the transitions between different conformers and the timescale on which they occur. This approach bridges the gap between the static picture from quantum calculations and the dynamic reality of chemical systems. nih.gov

Predictive Modeling of Spectroscopic Properties for 13C-Labeled Compounds

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties, particularly NMR spectra. nmrdb.org For 3-bromo(1-13C)propanoic acid, the specific isotopic label makes the prediction of its 13C NMR spectrum a key area of investigation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict chemical shifts with remarkable accuracy. nih.gov

The prediction involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). docbrown.info Computational models can accurately capture the electronic effects influencing the chemical shifts. For instance, the electronegative bromine and oxygen atoms cause significant deshielding of the adjacent carbon atoms. A known challenge in halogenated compounds is the "heavy atom effect," where the large electron cloud of bromine can cause diamagnetic shielding that competes with the inductive effect, a phenomenon that DFT calculations can help to quantify. researchgate.net

The 13C label at the C1 position serves as a clean and unambiguous signal in the predicted spectrum, allowing for direct comparison with experimental data. This synergy between theoretical prediction and experimental measurement is crucial for confirming molecular structures and understanding electronic environments. figshare.com

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for 3-bromopropanoic acid Note: The following data is representative. The 13C label at C1 in 3-bromo(1-13C)propanoic acid enhances the signal for this carbon but does not significantly alter the chemical shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Experimental Shift (ppm) |

|---|---|---|

| C1 (-COOH) | 175.8 | 176.2 |

| C2 (-CH2-) | 39.5 | 40.1 |

| C3 (-CH2Br) | 25.4 | 26.0 |

Computational Mechanistic Investigations of Bromination and Carboxylation Reactions

Theoretical calculations are invaluable for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states.

For 3-bromo(1-13C)propanoic acid, one could investigate its formation via the bromination of propanoic acid. A relevant pathway is the Hell-Volhard-Zelinskii reaction, which involves the α-bromination of a carboxylic acid. libretexts.org A computational study would involve:

Geometry Optimization: Finding the minimum energy structures of reactants, intermediates (e.g., acid bromide, enol tautomer), and products. nih.gov

Transition State Searching: Locating the saddle point on the potential energy surface corresponding to the highest energy barrier for each elementary step.

Frequency Calculations: Confirming that reactants and products are true minima (all real frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the path downhill from the transition state to confirm it connects the intended reactant and product. sciepub.com

The activation energy (Ea) for each step can be calculated from the energy difference between the transition state and the reactants, providing critical kinetic information. researchgate.net Similarly, the mechanism of carboxylation reactions, where a CO2 moiety is introduced, can be studied to understand how the 1-13C labeled carboxyl group could be incorporated into a molecular framework. rsc.org

Table 3: Illustrative Calculated Activation Energies for a Reaction Step Note: This table represents hypothetical data for a single step in a formation reaction.

| Reaction Step | Computational Method | Basis Set | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Enolization of Acid Bromide | DFT (B3LYP) | 6-31G(d) | 15.2 |

| Bromination of Enol | DFT (B3LYP) | 6-31G(d) | 5.8 |

Isotopic Perturbation of Equilibrium Studies

Isotopic substitution can subtly alter the energetics of a molecule, leading to measurable changes in chemical equilibria. This phenomenon, known as the isotopic perturbation of equilibrium, can be a sensitive probe of molecular structure and bonding, particularly hydrogen bonding. researchgate.net

In the context of 3-bromo(1-13C)propanoic acid, the heavier 13C isotope at the carboxyl carbon can slightly change the vibrational zero-point energy of the molecule compared to its unlabeled counterpart. While the effect of a single 13C substitution is generally smaller than that of deuteration, it can still be detected by high-resolution NMR spectroscopy. researchgate.net

For example, carboxylic acids are known to form hydrogen-bonded dimers in non-polar solvents. This creates an equilibrium between the monomer and dimer forms. The 13C label at the C=O group, which participates directly in the hydrogen bond, could slightly shift this equilibrium. A computational study would involve calculating the vibrational frequencies for both the 13C-labeled and unlabeled monomer and dimer. From these frequencies, the zero-point energies and ultimately the temperature-dependent equilibrium constant (K_eq_) for both isotopic systems can be predicted, allowing for a theoretical quantification of the isotopic perturbation.

Derivatization and Functionalization Strategies for Research Probes

Synthesis of Labeled Esters and Amides for Specific Research Applications

The carboxylic acid moiety of 3-bromo(¹¹³C)propanoic acid is a prime site for derivatization, readily undergoing esterification and amidation reactions to produce labeled molecules for specific research purposes. These derivatives are crucial intermediates in organic synthesis and are used to create probes with tailored properties. google.com

Esterification: The synthesis of ¹³C-labeled esters from 3-bromo(¹¹³C)propanoic acid can be achieved through several established methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com This method is effective for producing a variety of esters, from simple methyl and ethyl esters to more complex structures. For instance, the reaction with methanol (B129727) or ethanol (B145695) yields the corresponding 3-bromo(¹¹³C)propanoate esters. google.com These labeled esters can be used in metabolic studies to trace the fate of the propanoate backbone in cellular pathways.

Amidation: Similarly, the synthesis of ¹³C-labeled amides is a critical functionalization strategy. Amides are generally more stable to hydrolysis than esters, making them suitable for in vivo applications. Direct amidation can be accomplished by reacting 3-bromo(¹¹³C)propanoic acid with a primary or secondary amine using a coupling reagent. Modern dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) or tris(2,2,2-trifluoroethyl) borate (B1201080) facilitate amide bond formation under mild conditions, which is particularly important for sensitive substrates and helps to prevent racemization if chiral amines are used. organic-chemistry.orgmasterorganicchemistry.comresearchgate.net Alternatively, the carboxylic acid can first be converted to a more reactive acyl halide (e.g., using thionyl chloride), which then readily reacts with an amine to form the amide. masterorganicchemistry.com The synthesis of 3-bromopropionamide, for example, can be achieved by reacting acrylamide (B121943) with hydrogen bromide. google.com These ¹³C-labeled amides are invaluable for identifying protein-protein interactions or as stable internal standards in quantitative analytical studies. researchgate.net

Table 1: Synthetic Strategies for Labeled Esters and Amides This interactive table summarizes common methods for the synthesis of esters and amides from 3-bromo(¹¹³C)propanoic acid.

| Derivative | Reaction Type | Reagents | Key Features | Reference(s) |

|---|---|---|---|---|

| ¹³C-Labeled Esters | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Well-established method, suitable for simple alcohols. | google.com |

| ¹³C-Labeled Amides | Acyl Halide Formation | Thionyl Chloride (SOCl₂), followed by an Amine | High reactivity, good for less reactive amines. | masterorganicchemistry.com |

| ¹³C-Labeled Amides | Direct Amidation | Amine, Coupling Agent (e.g., DCC, B(OCH₂CF₃)₃) | Mild conditions, minimizes side reactions and racemization. | organic-chemistry.orgresearchgate.net |

| 3-Bromopropionamide | Addition Reaction | Acrylamide, Hydrogen Bromide | Specific synthesis for the primary amide derivative. | google.com |

Formation of Conjugates for Targeted Biochemical and Analytical Studies

The strategic value of 3-bromo(¹¹³C)propanoic acid as a research probe is significantly enhanced by its ability to form covalent conjugates with biomolecules. This is primarily achieved through the reactivity of the bromine atom, which acts as a good leaving group in nucleophilic substitution reactions. This allows for the site-specific alkylation of nucleophilic residues in proteins, peptides, and other biological macromolecules.

The process involves the displacement of the bromide ion by a nucleophile, such as the thiol group of a cysteine residue, the amino group of a lysine (B10760008) residue, or a histidine imidazole (B134444) nitrogen. The resulting stable thioether or amine linkage permanently attaches the ¹³C-labeled propanoic acid moiety to the target molecule. This "tagging" strategy is central to many biochemical and analytical studies:

Protein Labeling: By reacting 3-bromo(¹¹³C)propanoic acid with a purified protein or a complex protein lysate, researchers can label specific residues. The incorporated ¹³C-label allows for the subsequent identification of the labeled protein and the precise site of modification using mass spectrometry-based proteomics.

Enzyme Inhibition Studies: The compound can act as an irreversible inhibitor by alkylating a critical nucleophilic residue in the active site of an enzyme, thereby providing insights into its catalytic mechanism.

Analytical Tracers: When conjugated to a targeting ligand (e.g., a peptide or a small molecule with known affinity for a receptor), the resulting probe can be used to track the distribution and quantify the engagement of the ligand with its target in biological systems. researchgate.net The ¹³C-label provides a clear signal for detection against a complex biological background. nih.gov

Table 2: Conjugation Reactions via Nucleophilic Substitution This interactive table illustrates potential conjugation targets for 3-bromo(¹¹³C)propanoic acid.

| Nucleophilic Group | Source Biomolecule | Amino Acid Example | Resulting Linkage |

|---|---|---|---|

| Thiol (-SH) | Proteins, Peptides | Cysteine | Thioether |

| Primary Amine (-NH₂) | Proteins, Peptides, Aminoglycosides | Lysine (ε-amino group), N-terminus | Secondary Amine |

| Imidazole | Proteins, Peptides | Histidine | Alkylated Imidazole |

| Hydroxyl (-OH) | Carbohydrates, Serine/Threonine in Proteins | Serine, Threonine | Ether (less common) |

Development of Novel Chemical Probes via Bromine Reactivity and Substitution

The bromine atom in 3-bromo(¹¹³C)propanoic acid is a versatile chemical handle that can be substituted by a wide range of nucleophiles, enabling the development of a diverse library of novel chemical probes. This synthetic flexibility allows researchers to systematically alter the properties of the probe to suit specific experimental needs. By replacing the bromine, functional groups can be introduced that confer new capabilities, such as fluorescence, affinity tagging, or altered chemical reactivity. mskcc.org

The core strategy involves nucleophilic substitution, where different nucleophiles are used to displace the bromide. This approach can be used to synthesize a variety of ¹³C-labeled propanoic acid derivatives:

Fluorescent Probes: Substitution with a thiol- or amine-containing fluorophore creates a probe that can be visualized using fluorescence microscopy or flow cytometry.

Affinity Probes: Introducing a biotin (B1667282) moiety via substitution allows for the capture and purification of binding partners using streptavidin-based affinity chromatography.

Crosslinking Agents: The synthesis of derivatives containing other reactive groups can produce heterobifunctional crosslinkers for studying molecular interactions.

Functional Group Introduction: A wide array of other functional groups, including azides for click chemistry, cyano groups, and various heteroatoms, can be introduced to create probes for specific chemical or biological interrogations.

The development of these novel probes is a key aspect of chemical biology, providing tools to investigate and manipulate biological processes in a controlled manner. mskcc.orgfrontiersin.org The stable ¹³C-isotope label integrated into these probes is essential for their use in quantitative studies, allowing for precise measurement of target engagement and metabolic fate. researchgate.net

Table 3: Examples of Bromine Substitution for Probe Development This interactive table provides examples of how bromine substitution can be used to create novel chemical probes.

| Incoming Nucleophile | Introduced Functional Group | Resulting Probe Type | Potential Application | Reference(s) |

|---|---|---|---|---|

| Iodide (I⁻) | Iodine | Halogenated Probe | Altered reactivity, potential for radiolabeling precursor | |

| Azide (N₃⁻) | Azido (-N₃) | Bioorthogonal Probe | "Click" chemistry conjugation to alkyne-tagged molecules | |

| Cyanide (CN⁻) | Cyano (-CN) | Functionalized Intermediate | Precursor for synthesis of other derivatives | |

| Thiol-containing Fluorophore | Fluorescent Tag | Fluorescent Probe | Cellular imaging, flow cytometry | mskcc.org |

| Biotin-thiol | Biotin Affinity Tag | Affinity Probe | Pull-down assays, identification of binding partners | mskcc.org |

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies for Systems-Level Analysis

The use of stable isotope tracers is a cornerstone of metabolomics, enabling the detailed mapping of metabolic pathways. The introduction of 3-bromo(1¹³C)propanoic acid into biological systems allows researchers to trace the metabolic fate of the propanoic acid backbone through various biochemical transformations. The ¹³C label acts as a beacon, allowing its incorporation into downstream metabolites to be monitored by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This integration is crucial for metabolic flux analysis (MFA), providing a quantitative picture of cellular metabolism. oup.com

| Omics Technology | Application with 3-bromo(1¹³C)propanoic acid | Expected Outcome |

| Metabolomics | Metabolic Flux Analysis (MFA) | Quantitative mapping of pathways involving the propanoate backbone. |

| Proteomics (e.g., SILAC) | Correlating metabolic changes with protein expression | Understanding regulatory responses to metabolic shifts. |

| Transcriptomics | Linking metabolic state to gene expression | Identifying genetic pathways affected by the compound or its metabolites. |

| Genomics | Identifying gene-metabolite interactions | Uncovering novel enzyme functions and metabolic regulation. |

Development of Multifunctional Isotopic Probes for Multimodal Research

The structure of 3-bromo(1¹³C)propanoic acid is inherently suited for development into multifunctional chemical probes. researchgate.net Such probes combine multiple functionalities into a single molecule, enabling multimodal research where different properties can be measured simultaneously. nih.gov The core components of such a probe derived from 3-bromo(1¹³C)propanoic acid would include:

An Isotopic Tag (¹³C): For tracing metabolic fate and quantification using MS and NMR. wikipedia.org

A Reactive Group (Bromine): The bromo- group can act as a handle for covalent modification of proteins or other biomolecules, enabling its use in affinity-based pull-down experiments to identify binding partners.

A Reporter Group: A fluorescent dye or a biotin (B1667282) tag could be chemically conjugated to the propanoic acid backbone. A fluorescent tag would allow for visualization of the molecule's subcellular localization using fluorescence microscopy, while a biotin tag would facilitate enrichment and purification of interacting molecules. all-chemistry.comneb.com

The development of such a probe would create a powerful tool for chemical biology. For example, a fluorescent, ¹³C-labeled version of 3-bromopropanoic acid could be introduced to cells. Microscopy could reveal its location, while subsequent cell lysis and mass spectrometry would identify the metabolites it is converted into. all-chemistry.com Furthermore, photoaffinity labeling versions, where a photoreactive group is added, could be used to covalently trap and identify interacting proteins upon UV irradiation. researchgate.net The advantage of a single, multifunctional probe is that it ensures the same pharmacokinetics and colocalization for each analytical modality. nih.gov

| Probe Component | Function | Analytical Technique |

| ¹³C Isotope Label | Metabolic Tracer | Mass Spectrometry, NMR |

| Bromo- Group | Reactive Handle / Affinity Label | Affinity Purification, Proteomics |

| Fluorescent Tag | Visualization | Fluorescence Microscopy, Flow Cytometry |

| Biotin Tag | Enrichment | Avidin-Biotin Affinity Chromatography |

| Photoaffinity Group | Covalent Trapping | Photoaffinity Labeling, Mass Spectrometry |

Advancements in Automation and High-Throughput Synthesis of Labeled Compounds

The synthesis of isotopically labeled compounds can be complex and time-consuming. symeres.com Future research will benefit immensely from advancements in the automation and high-throughput synthesis of molecules like 3-bromo(1¹³C)propanoic acid and its derivatives. High-throughput screening (HTS) methodologies, which are common in drug discovery, rely on the rapid synthesis and testing of large compound libraries. drugtargetreview.comnih.gov Applying these principles to the synthesis of labeled compounds will accelerate research in metabolic engineering and systems biology. nih.gov

Automated synthesis platforms could be designed to:

Efficiently incorporate the ¹³C label from commercially available precursors. symeres.com

Generate a library of 3-bromo(1¹³C)propanoic acid derivatives with various modifications (e.g., different reporter tags or reactive groups).

Perform reactions on a microscale, reducing reagent costs and waste.

Such platforms would enable the rapid production of customized labeled probes for specific research questions, moving away from laborious manual synthesis. This would facilitate large-scale screening experiments to investigate metabolic pathways or to identify compounds that interact with specific cellular targets.

Application in Novel Analytical Methodologies for Complex Matrices

The analysis of isotopically labeled compounds in complex biological matrices, such as cell lysates or tissues, presents significant analytical challenges, including signal suppression and the presence of interfering substances. simbecorion.comresearchgate.net The future utility of 3-bromo(1¹³C)propanoic acid is tied to the development of more powerful analytical techniques capable of overcoming these hurdles.

Advanced Mass Spectrometry: High-resolution mass spectrometers, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, are becoming increasingly crucial. ucla.eduthermofisher.com These technologies offer the mass accuracy and resolution required to distinguish between different isotopologues (molecules that differ only in their isotopic composition) and to separate the signal of the labeled compound from the complex background matrix. rsc.orgscispace.comacs.org This allows for more precise and accurate quantification of the tracer and its metabolic products.

Advanced NMR Spectroscopy: While NMR is a powerful tool for structural elucidation, it traditionally suffers from low sensitivity. semanticscholar.org However, new NMR pulse sequences and techniques are being developed to enhance the detection of ¹³C-labeled compounds. For example, isotope-edited total correlation spectroscopy (ITOCSY) can filter the NMR spectra to separate signals from ¹³C-containing molecules from the unlabeled background, simplifying analysis. acs.orgacs.org Additionally, chemoselective derivatization with ¹⁵N-labeled reagents can be used to tag carboxyl-containing metabolites, like 3-bromo(1¹³C)propanoic acid, enhancing their detection in complex mixtures via sensitive ¹H-¹⁵N correlation experiments. nih.gov

These advanced analytical methods will be essential for accurately tracing the journey of 3-bromo(1¹³C)propanoic acid through intricate biological systems and for fully realizing its potential as a research tool.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of 3-bromo(1-13C)propanoic acid using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. The 13C isotopic label enhances sensitivity in 13C-NMR, allowing precise tracking of the labeled carbon. Compare experimental spectra with computational predictions (e.g., InChIKey:

DHXNZYCXMFBMHE-UHFFFAOYSA-Nfrom NIST data) . For advanced analysis, coupling constants derived from pH-dependent conformational studies (e.g., Altona equations) can resolve rotational barriers, as demonstrated for similar brominated acids .

Q. What are the thermodynamic properties of 3-bromo(1-13C)propanoic acid, and how do they influence experimental design?

- Methodological Answer : Phase-change behavior (e.g., melting point at -21°C for non-labeled propanoic acid) provides baseline data . Excess enthalpy measurements via calorimetry (e.g., NRHB model calculations for carboxylic acid mixtures) help predict dimerization tendencies and solvent interactions . For isotopic variants, adjust calculations for mass differences in entropy (ΔS) and enthalpy (ΔH) contributions .

Advanced Research Questions

Q. How does the bromine substituent affect hydrogen bonding and dimerization behavior compared to non-halogenated propanoic acids?

- Methodological Answer : The electronegative bromine atom increases acidity (lower pKa), enhancing hydrogen-bonding propensity. Calorimetric studies (e.g., acetic acid–propanoic acid mixtures) show dimerization reduces excess enthalpy by ~20% in halogenated analogs . Computational modeling (e.g., DFT) can quantify intramolecular vs. intermolecular H-bonding, as seen in pH-dependent conformational studies of azinoyl derivatives .

Q. What safety protocols are critical when handling 3-bromo(1-13C)propanoic acid in laboratory settings?

- Methodological Answer :

- Containment : Use fume hoods and vacuum systems to avoid inhalation or skin contact.

- Spill Management : Sweep spills into sealed containers; avoid environmental release .

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Refer to SDS guidelines for halogenated carboxylic acids .

Q. What challenges arise in utilizing 3-bromo(1-13C)propanoic acid as a precursor in stereoselective syntheses?

- Methodological Answer : The bromine atom introduces steric hindrance, affecting nucleophilic substitution kinetics. Optimize reaction conditions (e.g., polar aprotic solvents, elevated temperatures) to mitigate racemization. For example, bromophenylpropanoic acids require careful control of coupling reagents in peptide synthesis . Isotopic labeling (13C) necessitates mass spectrometry (MS) to track incorporation efficiency .

Q. How can researchers analyze isotopic purity and stability of 3-bromo(1-13C)propanoic acid in complex mixtures?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and isotope-ratio mass spectrometry (IRMS) quantify 13C enrichment. For stability, conduct accelerated degradation studies under varying pH and temperature, monitoring by HPLC-MS. Cross-reference with NIST’s spectral libraries for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.